(3,4-diethoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
The compound (3,4-diethoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone features a 3,4-diethoxyphenyl group linked via a methanone bridge to a 4,5-dihydroimidazole ring substituted with a methylthio (-SCH₃) moiety at the 2-position. Although direct synthetic or biological data for this compound are absent in the provided evidence, its structural analogs (e.g., imidazole derivatives with aryl or sulfur-containing substituents) suggest applications in medicinal chemistry or agrochemical research .
Properties
IUPAC Name |
(3,4-diethoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-4-19-12-7-6-11(10-13(12)20-5-2)14(18)17-9-8-16-15(17)21-3/h6-7,10H,4-5,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTBALYXGWLJEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN=C2SC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-diethoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via a condensation reaction between a suitable aldehyde and an amine in the presence of an acid catalyst.
Introduction of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction using a thiol reagent.
Attachment of the Phenyl Ring: The phenyl ring with ethoxy substituents can be attached via a Friedel-Crafts acylation reaction, where the imidazole derivative reacts with a phenyl ketone in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The ethoxy groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound could be investigated for its potential as a bioactive molecule. The presence of the imidazole ring suggests it might interact with biological targets such as enzymes or receptors.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. The imidazole ring is a common pharmacophore in many drugs, and modifications to this compound could yield new therapeutic agents.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might impart desirable properties to polymers or other materials.
Mechanism of Action
The mechanism of action of (3,4-diethoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone would depend on its specific interactions with molecular targets. The imidazole ring could interact with metal ions or enzyme active sites, while the phenyl ring and ethoxy groups might influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Phenyl Ring
- 3,4-Diethoxyphenyl Group (Target Compound): The 3,4-diethoxy substitution pattern is rare but structurally analogous to diethofencarb, a carbamate pesticide with a 3,4-diethoxyphenyl group .
- 4-Ethoxyphenyl (): The single ethoxy group in (4-ethoxyphenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone simplifies steric hindrance, possibly favoring synthetic accessibility .
- 4-Nitrophenyl (): The nitro group in (4-nitrophenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is strongly electron-withdrawing, which may reduce stability but enhance electrophilic reactivity in substitution reactions .
- 4-Chlorophenyl (): Chlorine’s moderate electronegativity balances lipophilicity and electronic effects, as seen in (4-chlorophenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone .
Imidazole Ring Modifications
- 2-((4-Fluorobenzyl)thio) (): The fluorobenzyl group introduces fluorine’s metabolic stability and polarity, which may enhance pharmacokinetic profiles .
- 2-(3-Trifluoromethylbenzylthio) (): The trifluoromethyl group increases hydrophobicity and electron-withdrawing effects, possibly influencing receptor selectivity .
- 2-Phenyl (): A simple phenyl group at the 2-position, as in (4-chlorophenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone, reduces synthetic complexity but may limit electronic diversity .
Biological Activity
Chemical Structure and Properties
The compound can be described by its molecular formula . It features a diethoxyphenyl group and a methylthio-substituted imidazole, which are known for their diverse biological activities. The structure can be represented as follows:
- 3,4-Diethoxyphenyl : A phenolic moiety that may enhance lipophilicity and bioavailability.
- 2-(Methylthio)-4,5-dihydro-1H-imidazol-1-yl : An imidazole ring that is often associated with pharmacological activity.
Anticancer Activity
Recent studies have indicated that compounds containing imidazole and phenolic moieties exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and disruption of microtubule assembly. In vitro studies have shown that related compounds can inhibit the proliferation of breast cancer cell lines (e.g., MDA-MB-231) and liver cancer cell lines (e.g., HepG2) at low micromolar concentrations .
- Case Study : A study focusing on similar imidazole derivatives reported IC50 values ranging from 2.43 to 14.65 µM against various cancer cell lines, suggesting potent growth inhibition capabilities .
Antimicrobial Activity
Imidazole derivatives are also recognized for their antimicrobial properties. The presence of the methylthio group may enhance the compound's ability to penetrate microbial membranes.
- Research Findings : Several studies have documented the efficacy of imidazole-containing compounds against bacterial strains, indicating potential applications in treating infections caused by resistant bacteria.
Anti-inflammatory Properties
Compounds similar to (3,4-diethoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone have been evaluated for anti-inflammatory effects.
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their therapeutic potential in inflammatory diseases.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
